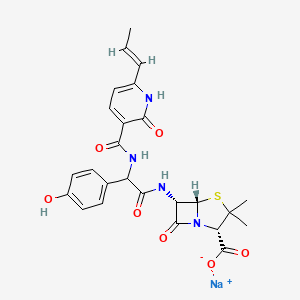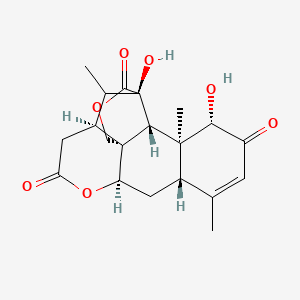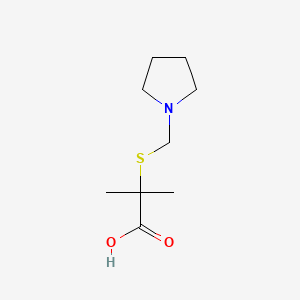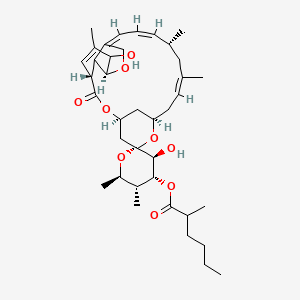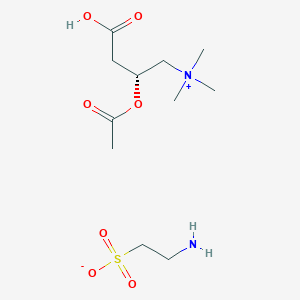
Acetyl L-carnitine taurinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl L-carnitine taurinate is a derivative of L-carnitine, an amino acid derivative that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. This compound combines the properties of acetyl L-carnitine and taurine, both of which have significant biological roles. Acetyl L-carnitine is known for its neuroprotective and cognitive-enhancing effects, while taurine is an amino sulfonic acid that supports cardiovascular health, bile salt formation, and the development and function of skeletal muscle, the central nervous system, and the cardiovascular system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetyl L-carnitine taurinate typically involves the esterification of L-carnitine with acetic acid, followed by the reaction with taurine. The process begins with the acetylation of L-carnitine using acetic anhydride in the presence of a catalyst such as pyridine. The resulting acetyl L-carnitine is then reacted with taurine in an aqueous medium under controlled pH conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl L-carnitine taurinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can occur under oxidative stress conditions.
Reduction: This reaction involves the gain of electrons and can occur in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
Acetyl L-carnitine taurinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and its effects on mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
Industry: Used in the formulation of dietary supplements and functional foods
Mecanismo De Acción
Acetyl L-carnitine taurinate exerts its effects through several mechanisms:
Mitochondrial Function: Enhances the transport of fatty acids into the mitochondria, promoting energy production.
Neuroprotection: Reduces oxidative stress and prevents neuronal damage.
Cardiovascular Health: Supports the function of the cardiovascular system by modulating ion channels and reducing inflammation
Comparación Con Compuestos Similares
Similar Compounds
L-carnitine: A naturally occurring amino acid derivative involved in the transport of fatty acids into the mitochondria.
Acetyl L-carnitine: An acetylated form of L-carnitine with enhanced neuroprotective properties.
Taurine: An amino sulfonic acid with roles in cardiovascular health and bile salt formation
Uniqueness
Acetyl L-carnitine taurinate is unique in that it combines the properties of both acetyl L-carnitine and taurine, offering synergistic effects that are not observed with either compound alone. This combination enhances its potential therapeutic applications, particularly in the fields of neuroprotection and cardiovascular health .
Propiedades
Número CAS |
213833-20-6 |
|---|---|
Fórmula molecular |
C11H24N2O7S |
Peso molecular |
328.39 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate |
InChI |
InChI=1S/C9H17NO4.C2H7NO3S/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6)/t8-;/m1./s1 |
Clave InChI |
BQGBBTYEIVIBIO-DDWIOCJRSA-N |
SMILES isomérico |
CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N |
SMILES canónico |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
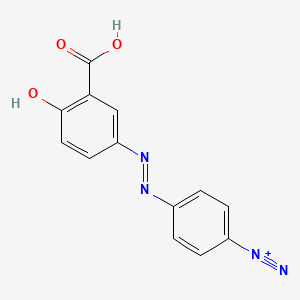

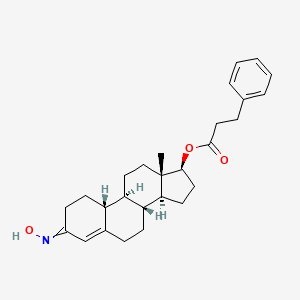

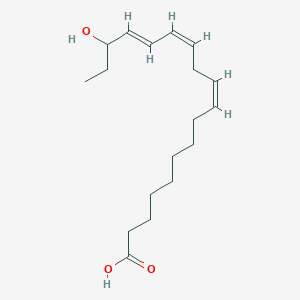
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
